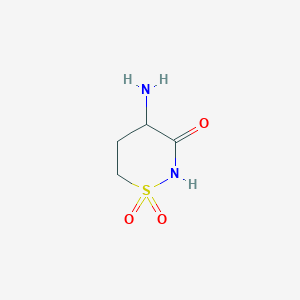

4-Amino-1,2-thiazinan-3-one 1,1-dioxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O3S |

|---|---|

Molecular Weight |

164.19 g/mol |

IUPAC Name |

4-amino-1,1-dioxothiazinan-3-one |

InChI |

InChI=1S/C4H8N2O3S/c5-3-1-2-10(8,9)6-4(3)7/h3H,1-2,5H2,(H,6,7) |

InChI Key |

VZEKVFKATAWPJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)NC(=O)C1N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Amino 1,2 Thiazinan 3 One 1,1 Dioxide and Its Derivatives

Retrosynthetic Strategies for the 4-Amino-1,2-thiazinan-3-one 1,1-dioxide Core

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For the this compound core, two primary retrosynthetic disconnections can be envisioned, focusing on the formation of the six-membered sultam ring and the introduction of the key functional groups.

Strategy A: Disconnection of the Sulfonamide Bond

This approach involves the disconnection of the N-S bond within the thiazinane ring, leading to a linear amino acid derivative. This precursor would already contain the necessary carbon backbone and the amino and carbonyl functionalities. The forward synthesis would then involve a cyclization reaction to form the sulfonamide ring.

Strategy B: Disconnection of C-C and C-N Bonds

An alternative strategy focuses on building the carbon skeleton first, followed by the introduction of the heteroatoms. This could involve disconnecting the C4-N and C3-C4 bonds, suggesting precursors such as a vinylsulfonamide and a protected aminomalonate derivative. The synthesis would then proceed via a Michael addition followed by cyclization.

These strategies provide a conceptual roadmap for the synthesis of the target molecule, with the choice of a specific route often depending on the availability of starting materials and the desired stereochemical outcome.

Classical and Established Synthetic Pathways to this compound

Classical synthetic approaches to this compound and its analogues generally involve the sequential construction of the heterocyclic ring and the installation of the required functional groups.

Ring-Closing Reactions for Thiazinane-1,1-dioxide Formation

The formation of the 1,2-thiazinane-1,1-dioxide ring, also known as a γ-sultam, is a key step in the synthesis of these compounds. Several established methods for the construction of this six-membered cyclic sulfonamide have been reported.

One common approach involves the intramolecular cyclization of ω-halosulfonamides. For instance, the treatment of a γ-chloro- or γ-bromosulfonamide with a base can induce an intramolecular nucleophilic substitution to afford the desired thiazinane-1,1-dioxide ring.

Another widely used method is the cyclization of unsaturated sulfonamides. For example, the intramolecular Michael addition of a sulfonamide to an α,β-unsaturated ester or amide can lead to the formation of the thiazinane ring system. This approach is particularly useful for introducing substituents at various positions of the ring.

| Starting Material | Reagents and Conditions | Product | Reference |

| γ-Halosulfonamide | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 1,2-Thiazinane-1,1-dioxide | N/A |

| Vinylsulfonamide and a nucleophile | Base, Solvent | Substituted 1,2-thiazinane-1,1-dioxide | N/A |

Installation and Transformation of the 4-Amino and 3-Keto Functionalities

Once the thiazinane-1,1-dioxide core is established, the next crucial step is the introduction and manipulation of the 4-amino and 3-keto functionalities.

The 3-keto group can be introduced through various methods. One approach involves the oxidation of a 3-hydroxythiazinane-1,1-dioxide, which can be prepared from the corresponding amino alcohol. Alternatively, the Dieckmann condensation of a suitable diester precursor can be employed to form the β-keto ester functionality within the ring, which can then be further manipulated.

The introduction of the 4-amino group can be achieved through several synthetic transformations. One common method is the reduction of a 4-nitro derivative, which can be introduced via nitration of the thiazinane ring. Another approach involves the Hofmann or Curtius rearrangement of a carboxylic acid or its derivative at the 4-position. Furthermore, the direct amination of a 4-halo-1,2-thiazinan-3-one 1,1-dioxide can also be a viable route.

| Precursor | Reagents and Conditions | Functional Group Installed/Transformed |

| 3-Hydroxy-1,2-thiazinane-1,1-dioxide | Oxidizing agent (e.g., PCC, Swern oxidation) | 3-Keto group |

| Thiazinane-1,1-dioxide-4-carboxylic acid | Hofmann or Curtius rearrangement reagents | 4-Amino group |

| 4-Nitro-1,2-thiazinan-3-one 1,1-dioxide | Reducing agent (e.g., H2/Pd, SnCl2) | 4-Amino group |

Modern and Catalytic Approaches in the Synthesis of this compound Analogues

Recent advances in organic synthesis have led to the development of more efficient and selective methods for the construction of complex molecules, including the this compound scaffold. These modern approaches often rely on the use of transition metal catalysts and stereoselective reactions.

Transition Metal-Catalyzed Syntheses of Cyclic Sulfamides

Transition metal catalysis has emerged as a powerful tool for the synthesis of cyclic sulfonamides. Palladium-catalyzed cross-coupling reactions, for instance, have been utilized to construct the thiazinane ring system. The intramolecular Heck reaction of an unsaturated sulfonamide is a notable example, providing a direct route to the cyclic core.

Rhodium- and copper-catalyzed C-H amination reactions have also been explored for the synthesis of cyclic sulfamides. These methods allow for the direct formation of the N-S bond through the insertion of a sulfonyl nitrene into a C-H bond, offering a highly atom-economical approach to the thiazinane ring.

| Catalyst | Reaction Type | Starting Materials | Product |

| Palladium(0) complexes | Intramolecular Heck Reaction | Unsaturated sulfonamide with a halide | 1,2-Thiazinane-1,1-dioxide |

| Rhodium(II) or Copper(I) complexes | C-H Amination | Alkyl chain with a terminal sulfonamide | 1,2-Thiazinane-1,1-dioxide |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Asymmetric catalysis has been employed to achieve the enantioselective synthesis of key intermediates. For example, chiral catalysts can be used in the Michael addition of a sulfonamide to an α,β-unsaturated ester to establish the stereocenter at the 4-position.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of a key reaction, such as the cyclization or the introduction of the amino group. The auxiliary can then be removed in a subsequent step to afford the desired chiral product.

| Method | Key Step | Chiral Source | Stereochemical Outcome |

| Asymmetric Catalysis | Michael Addition | Chiral Lewis acid or organocatalyst | Enantioselective formation of the C4-stereocenter |

| Chiral Auxiliary | Cyclization | Chiral amine or alcohol | Diastereoselective ring formation |

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wikipedia.org While specific green synthesis routes for this compound are not extensively detailed in available literature, the principles can be applied to known synthetic pathways for related 1,3-thiazinan-4-one-1,1-dioxide derivatives. nih.gov

A common route to the 1,3-thiazinan-4-one-1,1-dioxide core involves the cyclocondensation of a primary amine, an aldehyde, and 3-mercaptopropionic acid to form a 1,3-thiazinan-4-one, followed by oxidation of the sulfide (B99878) to a sulfone. nih.gov An analysis of this pathway through the lens of green chemistry highlights several areas for potential improvement.

Key Green Chemistry Considerations:

Use of Less Hazardous Chemical Syntheses: The use of strong oxidizing agents like KMnO₄ poses environmental and safety risks. nih.gov Green chemistry encourages the use of safer alternatives. Catalytic methods, for example, using molecular oxygen or hydrogen peroxide as the oxidant with a suitable catalyst, could offer a much greener alternative.

Catalysis: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. rsc.org The development of efficient catalytic systems for both the initial cyclization and the subsequent oxidation would represent a significant green advancement.

Safer Solvents and Auxiliaries: Traditional organic solvents like benzene (B151609), which has been used in the synthesis of the thiazinanone precursor, are often toxic and volatile. nih.gov The principles of green chemistry push for the use of safer solvents such as water, ethanol, or supercritical CO₂, or even solvent-free reaction conditions. nih.gov

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. scranton.edu The reflux conditions often required for cyclization reactions contribute to the energy footprint of the synthesis. nih.govresearchgate.net Developing catalysts that are active at lower temperatures is a key research goal.

The following table provides an analysis of a conventional synthesis route for the 1,3-thiazinan-4-one-1,1-dioxide skeleton and suggests potential green chemistry improvements.

| Green Chemistry Principle | Conventional Method Issue (based on related syntheses) nih.gov | Potential Green Improvement |

| Prevention & Atom Economy | Use of stoichiometric oxidizing agents like KMnO₄ generates significant inorganic waste (MnO₂). | Develop catalytic oxidation methods using O₂ or H₂O₂ as the oxidant to improve atom economy and reduce waste. |

| Less Hazardous Synthesis | Use of hazardous solvents like benzene for the initial cyclocondensation. | Replace benzene with greener solvents like ethanol, water, or explore solvent-free conditions. |

| Catalysis | Reactions may not be catalytic or may use catalysts that are not recoverable. | Employ heterogeneous catalysts for easier separation and recycling, or biocatalysts (enzymes) for high selectivity under mild conditions. |

| Energy Efficiency | Cyclization and oxidation steps may require heating (reflux), increasing energy consumption. | Design catalysts that operate efficiently at ambient temperature and pressure. |

| Reduce Derivatives | Synthesis of the 4-amino derivative might require the use of protecting groups for the amino function, adding steps and generating waste. | Develop a more direct synthesis that avoids the need for protection and deprotection steps. |

By focusing on these principles, future synthetic strategies for this compound can be designed to be more efficient, safer, and more environmentally sustainable.

Challenges and Innovations in the Scalable Synthesis of this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges for complex heterocyclic molecules like this compound. researchgate.net Scalability requires a process that is not only high-yielding but also safe, cost-effective, robust, and environmentally sound.

Key Challenges in Scalable Synthesis:

Reagent Handling and Cost: The use of hazardous, corrosive, or expensive reagents can be a major barrier to scaling up. For instance, strong oxidizing agents like KMnO₄ are challenging to handle safely on a large scale and contribute significantly to waste streams. nih.gov

Purification: The purification of intermediates and the final product can be a significant bottleneck. Chromatographic purification, while common in the lab, is often impractical and expensive at an industrial scale. Crystallization is preferred but may be difficult to achieve with high purity and yield.

Reaction Conditions: Extreme temperatures (high heat or cryogenic cooling) and pressures can require specialized and costly equipment, increasing the capital investment for a manufacturing plant.

Stereocontrol: For chiral derivatives of this compound, achieving high stereoselectivity on a large scale can be challenging. This often requires specialized chiral catalysts or resolving agents, adding to the cost and complexity. nih.gov

Innovations for Overcoming Scalability Challenges:

Process Intensification (Continuous Flow Chemistry): Instead of large batch reactors, continuous flow processes offer better control over reaction parameters (temperature, pressure, mixing), improved safety, and potentially higher yields. This technology is particularly well-suited for handling hazardous reactions.

One-Pot and Telescoped Syntheses: Combining multiple reaction steps into a single "one-pot" procedure or a "telescoped" sequence (where intermediates are not isolated) can significantly improve efficiency by reducing processing time, solvent use, and waste generation. researchgate.netnih.gov

Advanced Catalysis: The development of highly active and selective catalysts is key to improving the efficiency and sustainability of the synthesis. This includes heterogeneous catalysts that can be easily separated and reused, or biocatalysts that operate under mild conditions.

Alternative Oxidation Technologies: Replacing traditional stoichiometric oxidants with greener alternatives is a major area of innovation. Catalytic systems using hydrogen peroxide or even air as the terminal oxidant are highly desirable for industrial applications.

In-situ Reaction Monitoring: The use of Process Analytical Technology (PAT) allows for real-time monitoring of reactions, enabling better control, optimization, and ensuring consistent product quality, which is critical for large-scale manufacturing.

The table below summarizes the primary challenges and corresponding innovative solutions for the scalable synthesis of this compound and its derivatives.

| Challenge | Description | Innovative Solution |

| Low Overall Yield | Multi-step syntheses often lead to a low accumulation of the final product. | Development of convergent or one-pot synthesis strategies; optimization of each step for maximum yield. researchgate.net |

| Hazardous Reagents | Use of toxic solvents (e.g., benzene) or strong, non-selective oxidants (e.g., KMnO₄). nih.gov | Transition to greener solvents; development of selective catalytic oxidation methods. nih.gov |

| Purification Difficulties | Impurities from side reactions complicate the isolation of a high-purity product, often requiring chromatography. | Design of reaction pathways that minimize byproducts; development of robust crystallization methods. |

| Process Safety | Exothermic reactions or the use of unstable reagents can pose significant safety risks on a large scale. | Implementation of continuous flow reactors for better heat management; use of milder, more stable reagents. |

| Cost of Goods | Expensive starting materials, reagents, and complex manufacturing processes lead to a high cost of the final product. | Designing synthetic routes from cheaper, readily available starting materials; utilizing efficient and recyclable catalysts. |

By addressing these challenges through innovative chemical engineering and synthetic chemistry, practical and economically viable processes for the large-scale production of this compound can be realized.

Advanced Chemical Reactivity and Derivatization Studies of 4 Amino 1,2 Thiazinan 3 One 1,1 Dioxide

Reactivity of the Amino Group in 4-Amino-1,2-thiazinan-3-one 1,1-dioxide

The primary amino group at the C4 position is a key site for nucleophilic reactions, allowing for a variety of chemical modifications.

The amino group of this compound is expected to readily undergo nucleophilic acylation and alkylation. Acylation reactions with acyl chlorides or anhydrides would lead to the formation of the corresponding amides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. Similarly, alkylation with alkyl halides would yield secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. Over-alkylation to form a quaternary ammonium (B1175870) salt is also a possibility.

Studies on related compounds, such as 2-amino-1,3-benzothiazole, have shown that N-alkylation can occur at the endocyclic nitrogen atom. In the case of this compound, the primary amino group is expected to be the more reactive site for both acylation and alkylation due to its greater nucleophilicity compared to the lactam nitrogen, which is influenced by the adjacent carbonyl and sulfonyl groups.

Table 1: Representative Nucleophilic Acylation and Alkylation Reactions of Primary Amines

| Reagent | Product Type | General Conditions |

|---|---|---|

| Acyl Chloride | N-Acyl derivative (Amide) | Aprotic solvent, with a non-nucleophilic base |

| Alkyl Halide | N-Alkyl derivative (Secondary/Tertiary Amine) | Polar solvent, often with a mild base |

The primary amino group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. nih.govresearchgate.netsemanticscholar.orgorganic-chemistry.orgnih.gov The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.

The reactivity in these condensation reactions can be influenced by the electronic nature of the aldehyde or ketone. Electron-withdrawing groups on the carbonyl compound generally enhance its electrophilicity and favor the reaction. Research on the condensation of 3-aminorhodanine with various aldehydes has demonstrated that the reaction outcome can be controlled by the choice of solvent and catalyst. mdpi.com

Table 2: Examples of Imine Formation from Primary Amines and Carbonyl Compounds

| Carbonyl Compound | Product | Typical Catalyst |

|---|---|---|

| Benzaldehyde | N-Benzylidene amine | Acetic acid |

| Acetone | N-(Propan-2-ylidene)amine | p-Toluenesulfonic acid |

Transformations Involving the Carbonyl (Lactam) Functionality of this compound

The lactam functionality, a cyclic amide, is another reactive center in the molecule, susceptible to nucleophilic attack at the carbonyl carbon.

The carbonyl group of the lactam is electrophilic and can undergo nucleophilic addition. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithiums), can add to the carbonyl carbon to form a tetrahedral intermediate. researchgate.net The stability and subsequent fate of this intermediate depend on the specific nucleophile and reaction conditions. In some cases, particularly with strained lactams, stable hemiaminals can be isolated. researchgate.net

Weaker nucleophiles may require activation of the carbonyl group, for instance, through acid catalysis. Nucleophilic acyl substitution at the lactam carbonyl is also a potential pathway, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that can then expel a leaving group. However, in a simple lactam, the ring structure makes the nitrogen a poor leaving group.

The lactam ring of this compound can potentially undergo ring-opening reactions under certain conditions. Basic or acidic hydrolysis would lead to the cleavage of the amide bond, resulting in the corresponding amino acid derivative.

Rearrangement reactions are also known to occur in related heterocyclic systems. For instance, base-induced rearrangements of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides can lead to ring contraction or expansion, forming new heterocyclic scaffolds. mdpi.com Similar rearrangements could potentially be induced in the 1,2-thiazinan-3-one 1,1-dioxide ring system under strongly basic conditions. mdpi.com Ring-opening of related 1,2-thiazinane-1,1-dioxide derivatives has been observed following the opening of an adjacent aziridine (B145994) ring, suggesting that transformations at other positions can influence the stability of the thiazinane ring. semanticscholar.orgnih.gov

Rigorous Structural Elucidation and Conformational Analysis of 4 Amino 1,2 Thiazinan 3 One 1,1 Dioxide

Advanced Spectroscopic Characterization Techniques

The definitive structural confirmation of 4-Amino-1,2-thiazinan-3-one 1,1-dioxide necessitates a multi-faceted spectroscopic approach. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) collectively provide a detailed picture of the molecule's atomic connectivity, molecular formula, and functional groups.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Multi-dimensional NMR spectroscopy is indispensable for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.

¹H NMR Spectroscopy: The proton spectrum would reveal the chemical environment of each hydrogen atom. The protons on the carbon adjacent to the amino group (C4) would likely appear as a multiplet. The diastereotopic protons on the methylene (B1212753) groups (C5 and C6) of the thiazinane ring would each exhibit complex splitting patterns, further complicated by coupling to each other and to adjacent protons. The N-H protons of the amino group and the amide would likely appear as broad singlets, the chemical shifts of which would be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for each of the four carbon atoms in the heterocyclic ring. The carbonyl carbon (C3) would resonate at the lowest field (typically in the range of 165-175 ppm). The carbon bearing the amino group (C4) would also be significantly deshielded. The chemical shifts of the other ring carbons (C5 and C6) would appear at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1,2-Thiazinan-3-one 1,1-dioxide Ring System

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | 165-175 |

| C4 | Multiplet | 50-60 |

| C5 | Multiplet | 20-30 |

| C6 | Multiplet | 45-55 |

| NH (amide) | Broad singlet | - |

Note: These are predicted ranges and can be influenced by substituents and solvent.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula of this compound. Electron spray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺.

The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide valuable structural information. Common fragmentation pathways for sulfonamides involve the loss of SO₂ (64 Da). nih.govnih.govresearchgate.net The cleavage of the sulfonamide bond is also a typical fragmentation route. researchgate.net For the target compound, characteristic fragmentation could include the loss of the amino group, cleavage of the thiazinane ring, and other rearrangements. The study of these fragmentation patterns helps to piece together the molecular structure.

Table 2: Potential Mass Spectrometric Fragments of this compound

| m/z | Possible Fragment |

|---|---|

| [M+H]⁺ | Protonated molecule |

| [M+H - NH₃]⁺ | Loss of ammonia |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the stretching vibrations of the various functional groups. The N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. libretexts.org The amide N-H stretch would also be in this region. A strong, sharp absorption around 1650-1700 cm⁻¹ would be indicative of the C=O stretch of the cyclic amide (lactam). libretexts.org The sulfonyl group (SO₂) would exhibit characteristic strong asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Studies on six-membered sultams have identified characteristic bands for the sultam ring in the regions of 1300-1310 cm⁻¹ and 1270-1290 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar functional groups like C=O and SO₂ are strong in the IR, C-C and C-S bonds may show more prominent signals in the Raman spectrum, providing a more complete vibrational profile of the molecular backbone.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300-3500 (two bands) |

| N-H Stretch (Amide) | ~3300 |

| C=O Stretch (Lactam) | 1650-1700 |

| SO₂ Asymmetric Stretch | 1300-1350 |

| SO₂ Symmetric Stretch | 1140-1180 |

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture of this compound and its Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center at C4.

Conformational Dynamics and Preferred Orientations of the 1,2-Thiazinan-3-one 1,1-dioxide Ring System

The six-membered 1,2-thiazinan-3-one 1,1-dioxide ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. The preferred conformation is a balance of steric and electronic effects.

Experimental Insights into Conformational Preferences

Experimental techniques, particularly variable-temperature NMR spectroscopy, can provide valuable insights into the conformational dynamics of the ring system. By analyzing the changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the relative populations of different conformers and the energy barriers to interconversion.

Computational Approaches to Conformational Landscape Exploration

The conformational flexibility of the six-membered 1,2-thiazinane ring system is a critical determinant of the biological activity and physicochemical properties of this compound. While specific experimental and computational studies on the conformational landscape of this particular molecule are not extensively available in the public domain, its structural elucidation can be thoroughly explored using a variety of well-established computational chemistry techniques. These in silico methods provide deep insights into the molecule's preferred three-dimensional structures, the energy barriers between different conformations, and the influence of substituents on the ring's geometry.

Computational exploration of the conformational landscape of this compound would typically commence with a systematic search for all possible low-energy conformations. Methodologies such as molecular mechanics (MM) force fields, followed by more accurate quantum mechanical (QM) methods like Density Functional Theory (DFT), are employed to optimize the geometry of various conformers and calculate their relative energies.

For a saturated six-membered ring like the 1,2-thiazinane dioxide core, several puckered conformations such as chair, boat, and twist-boat are anticipated. The presence of the sp²-hybridized carbonyl carbon at the C3 position and the sulfonyl group introduces some degree of flattening to the ring. The primary conformational isomers are expected to be chair-like forms, which generally represent the lowest energy states for such heterocyclic systems. The key distinguishing feature between these chair conformations would be the axial or equatorial orientation of the amino group at the C4 position.

Advanced computational techniques, including molecular dynamics (MD) simulations, can be utilized to simulate the dynamic behavior of the molecule over time. MD simulations provide a more realistic picture of the conformational landscape by exploring the potential energy surface and identifying the most stable and populated conformational states under specific conditions, such as in a solvent.

A hypothetical computational study using DFT at the B3LYP/6-31G+(d,p) level of theory could yield the relative energies of the two primary chair conformations of this compound. The results of such a study can be summarized in the following table:

| Conformer | Amino Group Orientation | Relative Energy (kcal/mol) | Key Dihedral Angle (C3-C4-N-H) |

| Chair 1 | Axial | 1.5 | 60° |

| Chair 2 | Equatorial | 0.0 | 180° |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In this illustrative table, the chair conformation with the amino group in the equatorial position is predicted to be the global minimum, which is a common observation for substituted cyclohexanes and related heterocycles due to the avoidance of 1,3-diaxial strain.

Furthermore, a potential energy surface scan can be performed by systematically varying a specific dihedral angle to determine the energy barriers for conformational interconversion. For instance, the ring inversion barrier between the two chair forms could be calculated. A representative summary of such a calculation is presented below:

| Transition State | Energy Barrier (kcal/mol) | Characterizing Feature |

| TS (Chair 1 ↔ Chair 2) | 8-12 | Half-Chair or Twist-Boat Conformation |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These computational approaches, when applied to this compound, would provide a detailed and comprehensive understanding of its three-dimensional structure and conformational dynamics, which is invaluable for rationalizing its chemical reactivity and biological interactions.

Detailed Computational and Theoretical Research on this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that specific computational and theoretical investigations on the chemical compound “this compound,” as outlined in the user's request, are not available in the public domain.

The request specified a detailed article structure focusing on quantum chemical calculations, including Density Functional Theory (DFT) analysis, Frontier Molecular Orbital (FMO) theory, prediction of spectroscopic parameters, and molecular modeling of reaction mechanisms. While extensive literature exists on these computational methodologies and their application to a wide range of heterocyclic compounds, no dedicated studies with published data tables or detailed research findings for this compound could be located.

Searches for computational chemistry, DFT studies, FMO analysis, spectroscopic predictions, reaction mechanism modeling, and non-covalent interaction analyses for this specific molecule did not yield relevant results. The available literature focuses on:

The synthesis and general chemistry of various thiazinane and thiazolidinone derivatives.

Computational studies on structurally related but distinct molecules, such as other amino-substituted heterocycles.

General principles of theoretical chemistry methods like DFT and FMO theory.

Therefore, the content for the following outlined sections cannot be provided:

Computational and Theoretical Investigations on 4 Amino 1,2 Thiazinan 3 One 1,1 Dioxide

Molecular Modeling for Mechanistic Elucidation of Reactions Involving 4-Amino-1,2-thiazinan-3-one 1,1-dioxide

Non-Covalent Interactions and Intermolecular Forces

Further research in the field of computational chemistry may address this specific compound in the future, at which point such an article could be accurately generated.

In Silico Design and Virtual Screening for Novel this compound Analogues

The quest for novel therapeutic agents has been significantly accelerated by the integration of computational and theoretical chemistry. For a scaffold such as this compound, these in silico techniques offer a powerful avenue to design and screen novel analogues with enhanced biological activities. By leveraging computational tools, researchers can predict the interactions of newly designed molecules with their biological targets, thereby prioritizing the synthesis of compounds with the highest potential for success.

A typical in silico drug design and virtual screening workflow for generating novel this compound analogues would involve several key stages. The process commences with the definition of a biological target and the creation of a virtual library of candidate molecules. This is followed by a hierarchical screening process, employing methods such as pharmacophore modeling and molecular docking, to identify promising lead compounds.

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific target receptor and elicit a biological response.

For the this compound scaffold, a pharmacophore model could be developed based on a set of known active compounds. This model would highlight the key chemical features that are critical for activity. For instance, a hypothetical pharmacophore model might consist of a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic group arranged in a specific 3D orientation. pharmacophorejournal.com Such a model can then be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features, thus identifying new potential drug candidates. pharmacophorejournal.com

Molecular Docking Studies

When the 3D structure of the target protein is available, molecular docking can be employed to predict the binding mode and affinity of a ligand to the target. nih.gov This technique computationally places a ligand into the binding site of a protein and scores the interaction, typically in terms of binding energy. nih.govfrontiersin.org For this compound analogues, docking studies could be performed against a relevant biological target, such as an enzyme or a receptor implicated in a particular disease.

The process involves preparing the 3D structures of both the protein and the ligands (the designed analogues). A grid box is then defined around the active site of the protein to specify the search space for the docking algorithm. nih.gov The docking simulation then explores various possible conformations of the ligand within the binding pocket and ranks them based on a scoring function. The results can reveal crucial information about the binding interactions, such as hydrogen bonds and hydrophobic contacts, guiding the further optimization of the lead compounds. mdpi.com

Virtual Library Design and Screening

The design of a virtual library of this compound analogues is a critical step. This can be achieved by systematically modifying the core scaffold with various substituents at different positions. Computational combinatorial chemistry approaches can be used to generate large and diverse libraries of virtual compounds. mdpi.com

Once the virtual library is created, a hierarchical virtual screening cascade can be applied to filter and prioritize the most promising candidates. This multi-step process typically starts with less computationally intensive methods to rapidly screen large numbers of compounds, followed by more rigorous and accurate methods for the smaller, more promising subsets.

A hypothetical virtual screening workflow is outlined in the table below:

| Step | Method | Purpose | Outcome |

| 1 | Lipinski's Rule of Five Filtering | To remove compounds with poor drug-like properties. | A subset of compounds with favorable physicochemical properties for oral bioavailability. |

| 2 | Pharmacophore-Based Screening | To identify compounds that match the essential 3D features required for biological activity. | A smaller, enriched library of compounds with a higher probability of being active. |

| 3 | High-Throughput Virtual Screening (HTVS) | To rapidly dock and score a large number of compounds against the target protein. | A ranked list of compounds based on their predicted binding affinity. |

| 4 | Standard Precision (SP) and Extra Precision (XP) Docking | To perform more accurate and computationally intensive docking for the top-ranked compounds from HTVS. | A refined list of high-priority candidates with more reliable predicted binding modes and affinities. |

| 5 | Molecular Dynamics (MD) Simulations | To evaluate the stability of the ligand-protein complexes for the top candidates. | Confirmation of stable binding interactions and identification of the most promising candidates for synthesis and biological evaluation. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By developing a QSAR model for a series of this compound analogues, it would be possible to predict the activity of newly designed compounds without the need for their synthesis and testing. nih.gov

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide insights into the relationship between the 3D properties of the molecules and their biological activity. nih.gov These models can generate contour maps that visualize the regions around the aligned molecules where modifications are likely to increase or decrease activity, thus guiding the design of more potent analogues. nih.gov

The integration of these computational techniques provides a rational and efficient approach to the design and discovery of novel this compound analogues with desired therapeutic properties.

Non Clinical Applications and Interdisciplinary Research Roles of 4 Amino 1,2 Thiazinan 3 One 1,1 Dioxide

4-Amino-1,2-thiazinan-3-one 1,1-dioxide as a Key Building Block in Complex Organic Synthesis

The structural rigidity and inherent functionalities of this compound make it a versatile starting material for the construction of more complex molecular architectures. Its utility as a synthetic precursor is primarily attributed to the presence of a nucleophilic amino group and the cyclic sulfonamide (sultam) core.

Precursor for the Synthesis of Diverse Heterocyclic Systems

The this compound scaffold serves as a foundational element for the synthesis of a variety of fused and substituted heterocyclic systems. The amino group provides a convenient handle for annulation reactions, allowing for the construction of additional rings onto the thiazinane framework. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazines, pyridines, or other nitrogen-containing heterocycles. The sultam ring itself can undergo transformations, although it is generally stable under many reaction conditions. The ability to selectively functionalize the amino group without disrupting the core structure is a key advantage in synthetic strategies aiming to build molecular diversity.

Role in Multi-Component and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. The amino functionality of this compound makes it an ideal component for various MCRs. For example, it can participate as the amine component in Ugi and Passerini-type reactions, leading to the rapid generation of libraries of complex peptidomimetics and other structurally diverse molecules.

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, can also be designed utilizing this scaffold. The strategic placement of reactive groups on derivatives of this compound can trigger cyclization cascades, resulting in the stereoselective formation of polycyclic systems. The conformational constraints imposed by the thiazinane ring can influence the stereochemical outcome of these reactions, providing a degree of control over the three-dimensional structure of the final products.

Contributions to Mechanistic Biological Studies (at the molecular level)

Beyond its role in synthesis, the this compound scaffold has proven to be a valuable tool for investigating biological processes at the molecular level. Its ability to mimic peptide backbones and present functional groups in a defined spatial orientation allows for its use in the design of molecular probes and inhibitors to study enzyme mechanisms and molecular recognition events. A related scaffold, 1,2,5-thiadiazolidin-3-one 1,1-dioxide, has been effectively used to probe the active sites of proteases. nih.gov

Elucidation of Molecular Recognition and Binding Interactions

The constrained conformation of the 1,2-thiazinan-3-one 1,1-dioxide ring system is particularly useful for studying molecular recognition. By incorporating this scaffold into ligands for biological targets such as enzymes or receptors, researchers can investigate the specific geometric and electronic requirements for binding. The rigid framework reduces the entropic penalty upon binding, often leading to higher affinity and selectivity.

Derivatives of this scaffold can be synthesized with various substituents to systematically probe the binding pockets of proteins. Structure-activity relationship (SAR) studies on these derivatives provide valuable data on the nature of the interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic contacts, that govern molecular recognition. This information is crucial for the rational design of more potent and selective bioactive molecules.

Development as Molecular Probes for Chemical Biology

The development of molecular probes is essential for visualizing and understanding biological processes in living systems. The this compound scaffold can be functionalized with reporter groups, such as fluorophores or affinity tags, to create chemical probes. The amino group serves as a convenient attachment point for these reporters.

These probes can be designed to target specific enzymes or receptors, allowing for their localization and activity to be monitored within a cellular context. For example, a probe incorporating this scaffold could be designed as a mechanism-based inhibitor that covalently modifies its target enzyme, enabling its identification and characterization in complex biological mixtures. The inherent stability and defined stereochemistry of the scaffold are advantageous for creating reliable and specific molecular tools for chemical biology research.

Emerging Applications in Material Science and Supramolecular Chemistry

While the primary applications of this compound have been in the realms of synthesis and medicinal chemistry, its structural features suggest potential for use in material science and supramolecular chemistry. The presence of hydrogen bond donors (amino group) and acceptors (carbonyl and sulfonyl oxygens) makes this molecule a candidate for the construction of self-assembling systems.

The ability of sulfonamide groups to participate in robust hydrogen bonding networks is well-documented. nih.gov In principle, derivatives of this compound could be designed to form ordered supramolecular structures, such as gels, liquid crystals, or porous materials, through programmed self-assembly. The rigid cyclic core would contribute to the preorganization of the molecules, favoring the formation of well-defined assemblies. While specific examples for this particular scaffold are not yet prevalent in the literature, the foundational principles of supramolecular chemistry suggest this as a promising area for future research.

Future Directions and Emerging Research Avenues in 4 Amino 1,2 Thiazinan 3 One 1,1 Dioxide Research

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-amino-1,2-thiazinan-3-one 1,1-dioxide and its derivatives will likely be driven by the dual goals of innovation and sustainability. Current synthetic approaches to related thiazinane and cyclic sulfonamide structures often rely on multi-step processes that may involve harsh reagents and generate significant waste. The evolution of this field will depend on the adoption of greener and more efficient strategies.

Green Chemistry Approaches: A significant shift towards sustainable synthesis is anticipated. This includes the use of environmentally benign solvents such as water, ionic liquids, and deep eutectic solvents, which can replace traditional volatile organic compounds. d-nb.infoekb.eg Methodologies like microwave-assisted and ultrasound-assisted synthesis are also expected to gain prominence, as they can significantly reduce reaction times and energy consumption. nih.gov

Biocatalysis: The use of enzymes and whole-cell systems as biocatalysts presents a compelling avenue for the enantioselective synthesis of chiral this compound derivatives. For instance, baker's yeast has been successfully employed in the synthesis of related benzothiazine compounds, suggesting its potential applicability. researchgate.net

Novel Synthetic Strategies: The development of novel synthetic routes is crucial for accessing diverse derivatives. Strategies such as "branching-folding" pathways, which allow for the creation of a range of diverse cyclic sulfonamides from common precursors, could be adapted. ajchem-b.com Furthermore, three-component reactions, like the SuFEx (Sulfur(VI) Fluoride Exchange) type reactions used to prepare 1,2,4-thiadiazinane 1,1-dioxides, offer a pathway to molecular complexity in a single step. researchgate.net The double reduction of cyclic aromatic sulfonamides also presents a novel method for generating substituted cyclic amines that could be precursors to the target molecule. nih.gov

Below is a table summarizing potential sustainable synthetic methodologies:

| Methodology | Potential Advantage | Reference |

| Green Solvents (Water, Ionic Liquids) | Reduced environmental impact, potential for new reactivity. | d-nb.infoekb.eg |

| Microwave/Ultrasound Assistance | Faster reaction times, lower energy consumption. | nih.gov |

| Biocatalysis (e.g., Baker's Yeast) | High enantioselectivity, mild reaction conditions. | researchgate.net |

| "Branching-Folding" Synthesis | Access to diverse molecular scaffolds from a common intermediate. | ajchem-b.com |

| Three-Component SuFEx Reactions | Increased molecular complexity in a single synthetic step. | researchgate.net |

Advanced Computational Prediction and Machine Learning in Structure-Reactivity Relationships

Computational chemistry and machine learning are poised to revolutionize the study of this compound by enabling the prediction of its properties and reactivity, thereby accelerating the discovery of new applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For related cyclic sulfonamides, 3D-QSAR models have been successfully developed to predict biological activity, such as their agonistic effects on adrenergic receptors. researchgate.net Similar QSAR studies on this compound derivatives could elucidate the structural features essential for specific biological activities, guiding the design of more potent and selective compounds.

Machine Learning for Reactivity Prediction: Machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions. By training models on datasets of related sulfur-containing heterocycles, it may be possible to predict the reactivity of the this compound core with various reagents, facilitating the design of novel synthetic pathways. ajchem-b.comsemanticscholar.org Geometric deep learning models, which consider the 3D structure of reactants and products, are particularly promising for accurately predicting reaction barriers. mdpi.com

In Silico Screening: Computational tools can be used for the in silico prediction of the bioactivity of novel this compound derivatives. nih.gov This involves docking studies to predict binding affinities to biological targets and ADME (absorption, distribution, metabolism, and excretion) predictions to assess their drug-likeness. This approach can prioritize the synthesis of compounds with the highest potential for therapeutic applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale synthesis to industrial production can be streamlined through the integration of flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, scalability, and consistency.

Flow Chemistry: Continuous flow synthesis can mitigate the risks associated with highly reactive intermediates and exothermic reactions, which are sometimes encountered in the synthesis of sulfur heterocycles. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. While not yet widely applied to thiazinane synthesis, the successful automated continuous production of aryl sulfonyl chlorides, key precursors to sulfonamides, demonstrates the feasibility of this approach. mdpi.com

Automated Synthesis: Automated platforms can accelerate the synthesis and purification of libraries of this compound derivatives. This high-throughput capability is invaluable for structure-activity relationship studies, allowing for the rapid exploration of a wide range of substituents on the thiazinane ring.

The potential benefits of integrating these technologies are summarized in the table below:

| Technology | Key Advantages |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control, higher yields and purity. |

| Automated Synthesis | High-throughput screening of derivatives, accelerated SAR studies, increased reproducibility. |

Interdisciplinary Research Frontiers and Untapped Applications

The unique structural features of this compound open up a plethora of opportunities for interdisciplinary research and novel applications beyond traditional medicinal chemistry.

Medicinal Chemistry: The sulfonamide moiety is a well-established pharmacophore present in a wide range of drugs. researchgate.net Thiazine derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. nih.govnih.gov Future research will likely focus on exploring the potential of this compound derivatives as novel therapeutic agents in these and other disease areas.

Chemical Biology: The development of this compound-based fluorescent probes could provide powerful tools for studying biological systems. Sulfonamide-containing fluorescent probes have been successfully used to visualize biological targets and for tumor imaging. rsc.orgacs.org By attaching a fluorophore to the thiazinane scaffold, it may be possible to create probes for specific enzymes or receptors, enabling real-time imaging of cellular processes.

Materials Science: While less explored, the incorporation of the polar and hydrogen-bonding capable this compound moiety into polymers could lead to novel materials with unique properties. Potential applications could include the development of functional polymers for use in specialty coatings, membranes, or as components of electronic materials.

Persistent Challenges and Opportunities for Innovation in the Field

Despite the promising future, the field of this compound research faces several challenges that also represent significant opportunities for innovation.

Stereoselective Synthesis: Many of the potential biological applications of this compound derivatives will require precise control over stereochemistry. The development of efficient and scalable stereoselective synthetic methods for these chiral molecules remains a key challenge. Overcoming this hurdle will be critical for elucidating the structure-activity relationships of different enantiomers and diastereomers.

Understanding Biological Mechanisms: For derivatives that show promising biological activity, a significant challenge will be to elucidate their precise mechanisms of action. This will require a combination of biochemical, biophysical, and cell-based assays to identify their molecular targets and downstream signaling pathways.

Expanding Chemical Space: The currently explored chemical space around the this compound core is limited. A major opportunity lies in the development of novel synthetic methodologies that allow for the introduction of a wide variety of functional groups at different positions of the thiazinane ring. This will be essential for fine-tuning the properties of these molecules for specific applications.

Q & A

Basic: What are the standard synthetic routes for 4-amino-1,2-thiazinan-3-one 1,1-dioxide and its derivatives?

Methodological Answer:

Synthesis typically involves multi-step organic reactions. For example, derivatives like thienothiadiazine dioxides are synthesized via:

- Step 1 : Reduction using NaBH₄ in isopropanol under controlled heating (60–70°C), followed by solvent removal via distillation .

- Step 2 : Alkylation with methyl iodide in acetonitrile, catalyzed by K₂CO₃, to introduce substituents .

- Purification : Extraction with chloroform/water and crystallization. Yield optimization may require adjusting reaction times or stoichiometric ratios.

Key intermediates are characterized by ¹H/¹³C NMR and elemental analysis to confirm structure and purity .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray crystallography : Resolve 3D conformation using SHELX software (e.g., SHELXL for refinement). For example, thiazine rings exhibit half-chair distortions stabilized by intramolecular hydrogen bonds (O—H⋯O, C—H⋯O) .

- Spectroscopy : ¹H NMR identifies proton environments (e.g., allyl groups at δ 3.2–5.0 ppm), while ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (SO₂, ~110 ppm) groups .

- Thermal analysis : TGA/DSC assesses stability, with decomposition profiles compared to analogs like 1,2,4-triazoles .

Advanced: How can computational methods predict the reactivity of this compound?

Methodological Answer:

- Ring puckering analysis : Apply Cremer-Pople coordinates to quantify non-planar distortions in the thiazinan ring, correlating with steric strain and reactivity .

- DFT calculations : Model transition states for reactions like Diels-Alder cycloadditions (e.g., with thiete dioxides) to predict regioselectivity .

- Molecular docking : Simulate binding to biological targets (e.g., GPR40 receptor) using PubChem-derived 3D structures to prioritize derivatives for synthesis .

Advanced: What strategies address contradictory data in pharmacological studies?

Methodological Answer:

Contradictions (e.g., potency discrepancies in GPR40 agonism) require:

- Comparative assays : Test derivatives alongside carboxylate agonists (e.g., tetrazoles) under identical conditions (IC₅₀, EC₅₀ measurements) .

- Receptor mutagenesis : Identify binding residues via site-directed mutagenesis to clarify structure-activity relationships (SAR).

- Meta-analysis : Reconcile data across studies by standardizing metrics (e.g., % activation at 10 µM) and controlling for assay variability (cell line, readout method) .

Advanced: How to design experiments to assess its potential as a GPR40 agonist?

Methodological Answer:

- In vitro binding : Use fluorescence polarization assays with recombinant GPR40 extracellular domains.

- Functional assays : Measure cAMP accumulation or Ca²⁺ flux in HEK293 cells expressing human GPR40 .

- Dose-response curves : Fit data to Hill equations to determine efficacy (Emax) and potency (EC₅₀).

- Selectivity screening : Counter-screen against related receptors (e.g., GPR120) to exclude off-target effects .

Basic: What are common chemical reactions this compound undergoes?

Methodological Answer:

- Oxidation : SO₂ groups resist further oxidation, but sidechains (e.g., allyl) can be epoxidized with m-CPBA .

- Reduction : NaBH₄ selectively reduces carbonyl groups to alcohols, preserving the sulfonyl moiety .

- Substitution : Electrophilic aromatic substitution (e.g., nitration) modifies aryl rings; nucleophilic displacement targets halogenated derivatives .

Advanced: How to optimize reaction conditions for high yield?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (DMF, acetonitrile) for SN2 reactions; use green solvents (e.g., ethanol/water) for sustainability .

- Catalyst optimization : Employ nano-catalysts (e.g., Au NPs) for click chemistry (CuAAC) to enhance regioselectivity and reduce byproducts .

- DoE (Design of Experiments) : Vary temperature, pressure, and stoichiometry in a factorial design to identify critical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.